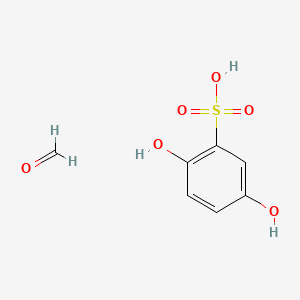
2,5-Dihydroxybenzenesulfonic acid;formaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydroxybenzenesulfonic acid is an organic compound with the molecular formula C6H6O5S. It is a derivative of hydroquinone, where one of the phenyl hydrogens is substituted by a sulfonic acid group . Formaldehyde, on the other hand, is a highly reactive aldehyde gas formed by oxidation or incomplete combustion of hydrocarbons . When combined, these compounds can form various derivatives with unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,5-Dihydroxybenzenesulfonic acid can be synthesized from hydroquinone. The process involves dissolving hydroquinone in a solvent like n-heptane, cooling the solution, and then adding sulfuric acid dropwise. The mixture is then heated and stirred for several hours before being cooled and filtered to obtain the product .
Industrial Production Methods
In industrial settings, the production of 2,5-Dihydroxybenzenesulfonic acid often involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dihydroxybenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: It can be reduced back to hydroquinone.
Substitution: The sulfonic acid group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride are often used.
Substitution: Conditions vary depending on the desired substitution, but typically involve catalysts and specific solvents.
Major Products
The major products formed from these reactions include various quinones, substituted hydroquinones, and other derivatives depending on the reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
2,5-Dihydroxybenzenesulfonic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,5-Dihydroxybenzenesulfonic acid involves its interaction with molecular targets such as VEGF. By inhibiting VEGF, it prevents angiogenesis and reduces vascular permeability, which is beneficial in treating certain pathological conditions . Formaldehyde, on the other hand, acts as a cross-linking agent, forming covalent bonds with various biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Hydroquinone: A precursor to 2,5-Dihydroxybenzenesulfonic acid, used in similar applications but lacks the sulfonic acid group.
Chloranil: Another quinone derivative with different reactivity and applications.
Persilic acid: A sulfonic acid derivative with distinct properties.
Uniqueness
2,5-Dihydroxybenzenesulfonic acid is unique due to its dual functionality as both a hydroquinone derivative and a sulfonic acid. This combination allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific and industrial applications .
Propiedades
Número CAS |
70244-08-5 |
|---|---|
Fórmula molecular |
C7H8O6S |
Peso molecular |
220.2 g/mol |
Nombre IUPAC |
2,5-dihydroxybenzenesulfonic acid;formaldehyde |
InChI |
InChI=1S/C6H6O5S.CH2O/c7-4-1-2-5(8)6(3-4)12(9,10)11;1-2/h1-3,7-8H,(H,9,10,11);1H2 |
Clave InChI |
OESSFYVBWHTBGT-UHFFFAOYSA-N |
SMILES |
C=O.C1=CC(=C(C=C1O)S(=O)(=O)O)O |
SMILES canónico |
C=O.C1=CC(=C(C=C1O)S(=O)(=O)O)O |
Sinónimos |
compound 53D-K hydroquinone-sulfonic acid-formaldehyde polyme |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















